molecular formula C14H11N5O2 B7465954 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B7465954
M. Wt: 281.27 g/mol
InChI Key: WJQACQBXPHNBMV-UHFFFAOYSA-N
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Description

3-Phenoxy-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a phenoxy group at the 3-position of the benzamide core and a tetrazole ring attached via an amide linkage. The tetrazole moiety (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, offering similar electronic and steric properties while enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQACQBXPHNBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrazole-Containing Benzamides

Compounds with tetrazole substituents are often designed to mimic carboxylic acids while improving pharmacokinetic profiles. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Phenoxy-N-(2H-tetrazol-5-yl)benzamide Phenoxy (C₆H₅O), tetrazole C₁₄H₁₁N₅O₂ Bioisostere for carboxylic acids
2-Methyl-3-nitro-N-(2H-tetrazol-5-yl)benzamide Methyl, nitro, tetrazole C₉H₈N₆O₃ Explored in toxicity studies
3-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide Fluorine, tetrazole-phenyl C₁₄H₁₀FN₅O Enhanced bioavailability via fluorine
N-[3-(1,3-Dioxo-3-(2H-tetrazol-5-yl)propanoyl)phenyl]benzamide Tetrazole-propanoyl bridge C₁₇H₁₃N₅O₄ Increased molecular flexibility

Key Findings :

  • The tetrazole group enhances metabolic stability compared to carboxylic acid analogs .
  • Electron-withdrawing groups (e.g., nitro in ) may increase reactivity but also toxicity.
  • Fluorination () improves lipophilicity and membrane permeability.

Carboxylic Acid Isosteres

Tetrazoles are classical isosteres for carboxylic acids. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the tetrazole with an N,O-bidentate directing group, enabling metal coordination in catalysis. Unlike tetrazole-containing analogs, this compound lacks the acidic proton, altering its solubility and reactivity .

Substituted Benzamides with Directing Groups

Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) () incorporate dimethoxyphenethylamine-derived substituents. These derivatives are optimized for C–H bond functionalization reactions, where the directing group’s electronic properties (e.g., methoxy vs. hydroxy in Rip-D) influence regioselectivity .

Heterocyclic Variants

Benzamides fused with thiazole, triazole, or indole rings (e.g., 5-chloro-2-methoxy-N-[3-methyl-1-(4-thiophen-2-yl-thiazol-2-yl)-1H-pyrazol-5-yl]benzamide in ) demonstrate divergent applications. The thiophene-thiazole moiety enhances π-π stacking interactions, making such compounds suitable for targeting kinase enzymes .

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